(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
Benzo[d]thiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are characterized by the presence of a benzo[d]thiazole ring, which is a fused ring system containing a benzene ring and a thiazole ring .
Synthesis Analysis
The synthesis of benzo[d]thiazole derivatives often involves the reaction of 2-aminobenzenethiol with various electrophiles . The specific synthesis route for “(Z)-methyl 2-(6-chloro-2-(isobutyrylimino)benzo[d]thiazol-3(2H)-yl)acetate” is not available in the sources I found.Molecular Structure Analysis
The molecular structure of benzo[d]thiazole derivatives is characterized by a fused ring system containing a benzene ring and a thiazole ring . The specific molecular structure of “this compound” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
Benzo[d]thiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present on the ring system . Without specific information on “this compound”, it’s difficult to predict its reactivity.Physical and Chemical Properties Analysis
The physical and chemical properties of benzo[d]thiazole derivatives can vary widely, depending on the specific substituents present on the ring system . These properties could include solubility, melting point, boiling point, and stability.Scientific Research Applications
Anticancer Applications
Benzimidazole-thiazole derivatives, including those similar to the specified compound, have been explored for their anticancer properties. For example, Nofal et al. (2014) synthesized new benzimidazole-thiazole derivatives and evaluated their cytotoxic activity against HepG2 (liver cancer) and PC12 (adrenal gland cancer) cell lines, finding some derivatives with promising anticancer activity (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of benzothiazole derivatives. Turan-Zitouni et al. (2004) synthesized 2-[(benzazole-2-yl)thioacetylamino]thiazole derivatives and tested them for antimicrobial activity, showing that some derivatives exhibited significant antimicrobial properties (Turan-Zitouni, Demirayak, Ozdemir, Kaplancikli, & Yildiz, 2004). Similarly, Kaplancıklı et al. (2004) reported the synthesis and antimicrobial evaluation of benzoxazole/benzimidazole-thiazole derivatives, indicating significant activity against various bacteria and fungi (Kaplancıklı, Turan-Zitouni, Revial, & Guven, 2004).
Mechanism of Action
The mechanism of action of benzo[d]thiazole derivatives can vary widely, depending on their specific biological activity . Some benzo[d]thiazole derivatives have been studied for their antimycobacterial activity, and their mechanism of action may involve inhibition of specific enzymes in the mycobacterium .
Future Directions
Benzo[d]thiazole derivatives are a promising class of compounds for the development of new drugs, particularly for the treatment of tuberculosis . Future research may focus on the synthesis of new benzo[d]thiazole derivatives with improved activity and selectivity, as well as a better understanding of their mechanism of action .
Properties
IUPAC Name |
methyl 2-[6-chloro-2-(2-methylpropanoylimino)-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O3S/c1-8(2)13(19)16-14-17(7-12(18)20-3)10-5-4-9(15)6-11(10)21-14/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIXJZFJEENPUQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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